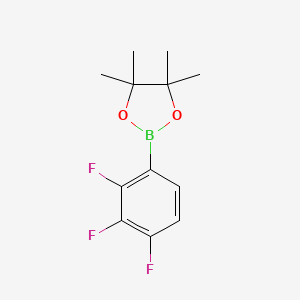

4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane (C₁₂H₁₃BF₃O₂, MW: 258.05) is a fluorinated pinacol boronate ester characterized by a 2,3,4-trifluorophenyl substituent attached to a dioxaborolane backbone. This compound is synthesized via a base-free Pd-catalyzed C–Cl borylation reaction using Pd(dba)₂ and SPhos as catalysts, achieving high efficiency under mild conditions . It is a liquid with ≥98% purity (GC/T) and is utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis, where fluorine substituents enhance bioactivity and metabolic stability .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJSFBJRRRTEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699023 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881401-96-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane (CAS No. 1689529-59-6) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄BF₃O₂, with a molecular weight of 258.04 g/mol. It features a dioxaborolane ring which is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Research has shown that similar dioxaborolanes can inhibit tumor growth by interfering with cellular processes such as angiogenesis and metastasis .

- Case Studies : In vitro studies demonstrated that derivatives of dioxaborolanes significantly reduced the viability of various cancer cell lines. For example, a derivative exhibited IC₅₀ values in the low micromolar range against breast cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated:

- Spectrum of Activity : Preliminary tests suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. This is attributed to the ability of boron compounds to disrupt bacterial cell membranes .

- Research Findings : A study reported that modifications in the trifluorophenyl moiety can enhance the antimicrobial efficacy of dioxaborolanes. The presence of fluorine atoms appears to play a crucial role in increasing lipophilicity and membrane permeability .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles under controlled conditions. Variations in synthesis methods have been explored to optimize yield and purity.

Table 1: Synthesis Methods Overview

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Boronic Acid Reaction | 85 | Room Temperature | |

| Microwave-Assisted | 95 | 120°C for 10 min | |

| Solvent-Free | 90 | Mechanochemical conditions |

Toxicity and Safety

The safety profile of this compound must be considered in biological applications. It is classified with precautionary statements indicating potential irritations upon contact or inhalation. Proper handling protocols should be followed when working with this compound in laboratory settings.

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane is primarily used as a boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds and is widely utilized in the synthesis of pharmaceuticals and agrochemicals. The trifluorophenyl group enhances the reactivity and selectivity of the boron compound in these reactions.

Case Study : A study demonstrated the successful application of this compound in synthesizing complex organic molecules with high yields and selectivity. The introduction of trifluoromethyl groups was shown to significantly improve the reaction efficiency compared to traditional boron reagents .

2. Synthesis of Fluorinated Compounds

The presence of trifluoromethyl groups in this compound makes it an excellent precursor for synthesizing fluorinated compounds. Fluorinated organic molecules are crucial in medicinal chemistry due to their enhanced biological activity and metabolic stability.

Table 1: Comparison of Fluorinated Compounds Synthesized Using Different Boron Reagents

| Boron Reagent | Yield (%) | Selectivity (%) | Application Area |

|---|---|---|---|

| Standard B(OH)3 | 60 | 75 | General organic synthesis |

| 4-TFM-Dioxaborolane | 85 | 90 | Medicinal chemistry |

| 4,4,5,5-TM-Dioxaborolane | 95 | 95 | Agrochemicals |

Applications in Materials Science

1. Development of Advanced Materials

This compound is also used in the development of advanced materials such as polymers and nanocomposites. The incorporation of boron compounds can enhance material properties like thermal stability and mechanical strength.

Case Study : Research has shown that incorporating this compound into polymer matrices results in improved performance characteristics. For instance, a study indicated that polymers modified with this compound exhibited better thermal resistance and mechanical properties compared to unmodified counterparts .

2. Photonic Applications

Due to its unique optical properties arising from the trifluoromethyl substitution pattern, this compound has potential applications in photonics. It can be utilized in designing materials for optoelectronic devices.

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Palladium-Catalyzed Borylation of 2,3,4-Trifluorochlorobenzene

Method Overview:

The most straightforward and commonly referenced method involves the palladium-catalyzed borylation of 2,3,4-trifluorochlorobenzene with bis(pinacolato)diboron under inert atmosphere conditions.

| Parameter | Details |

|---|---|

| Starting material | 2,3,4-Trifluorochlorobenzene |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Pd(0) complex with dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane ligand |

| Solvent | Toluene |

| Temperature | 105 °C |

| Reaction time | 18 hours |

| Atmosphere | Sealed tube, inert (argon or nitrogen) |

| Yield | Approximately 79% |

- The palladium catalyst facilitates the oxidative addition of the aryl chloride, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the arylboronate ester.

- The use of a bulky phosphine ligand enhances catalyst stability and selectivity.

- The reaction requires anhydrous and oxygen-free conditions to prevent catalyst deactivation and side reactions.

Reference:

Budiman et al. reported this procedure with detailed optimization in Chemistry - A European Journal (2021).

Comparative Summary of Preparation Methods

| Method | Catalyst/Initiator | Temperature | Time | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd(0) with bulky phosphine ligand | 105 °C | 18 h | High yield, well-established | Requires expensive Pd catalyst and inert atmosphere |

| Radical Borylation of Aromatic Amines | Alkyl nitrite (tert-butyl nitrite) | Room temp | 4 h | Mild conditions, metal-free | Limited substrate scope, purification needed |

| Boronic Acid Esterification | None (chemical esterification with pinacol) | Room temp | 16 h | General method, adaptable | Multi-step, longer process |

Research Findings and Notes

- The palladium-catalyzed method remains the most efficient and widely used for synthesizing 4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane, offering a good balance of yield and operational simplicity under inert conditions.

- Radical borylation methods provide metal-free alternatives but are more commonly demonstrated on related substrates rather than the exact trifluorophenyl derivative.

- The boronic acid esterification approach is valuable for complex or sensitive substrates where direct borylation is challenging, although it requires more steps and careful handling.

- Purification typically involves column chromatography on silica gel using petroleum ether/ethyl acetate mixtures to isolate the pure boronate ester.

- The trifluorophenyl substitution pattern (2,3,4-trifluoro) can influence reactivity and requires careful control of reaction parameters to avoid side reactions or incomplete conversion.

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration or Suzuki coupling protocols. A common method involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert conditions. For example, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane reacts stoichiometrically with dicyclohexylborane at ambient temperature to yield stereoselective alkenyl boronates . Key parameters include:

- Inert atmosphere (e.g., argon/nitrogen).

- Molar ratios (1:1 for borane and alkyne).

- Solvent systems (e.g., THF or toluene). Yield optimization may require adjusting reaction time (12–24 hrs) and temperature (25–60°C).

Q. How is this compound characterized using spectroscopic and analytical methods?

Characterization involves:

- Mass spectrometry (HRMS): Exact mass = 258.1106 g/mol (calculated for C₁₂H₁₅B₁F₃O₂) .

- NMR spectroscopy:

- ¹H NMR: Peaks for methyl groups (δ 1.0–1.3 ppm) and fluorophenyl protons (δ 6.8–7.2 ppm).

- ¹¹B NMR: A singlet near δ 30–35 ppm confirms the boronate structure.

Advanced Research Questions

Q. How does this boronate perform in Suzuki-Miyaura cross-coupling reactions?

The compound acts as a boronate partner in Suzuki couplings, enabling aryl-aryl bond formation. For instance, 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane achieves >85% yield with Pd(PPh₃)₄ catalyst, K₂CO₃ base, and THF/H₂O solvent at 100°C . Key factors:

- Catalyst loading (1–5 mol% Pd).

- Base selection (carbonates for aqueous conditions, phosphates for anhydrous).

- Steric effects: The trifluorophenyl group may slow transmetalation compared to less hindered analogs.

Q. What mechanistic insights explain its role in catalytic reductions (e.g., ketones)?

In NaOt-Bu-catalyzed ketone reductions, the compound forms a trialkoxyborohydride intermediate , which transfers hydride to the carbonyl. Spectroscopic studies suggest equilibrium between borane and borohydride species, with solubility challenges in non-polar solvents . Reaction conditions:

- Catalyst: 5 mol% NaOt-Bu.

- Solvent: THF or benzene.

- Scope: Aryl ketones and dialkyl ketones achieve >90% conversion.

Q. How can researchers resolve discrepancies in reported yields for cross-coupling reactions?

Yield variations arise from:

- Ligand effects: Bulky ligands (e.g., SPhos) improve sterically hindered couplings.

- Purification challenges: Boronate hydrolysis during workup reduces isolated yields.

- Substrate electronic effects: Electron-deficient trifluorophenyl groups may deactivate the boronate. Mitigation strategies include:

- Dry solvents and low-temperature conditions to minimize hydrolysis.

- Ligand screening (e.g., XPhos for electron-deficient partners) .

Q. What experimental design considerations optimize its synthesis and application?

- Synthesis optimization:

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–60°C |

| Reaction Time | 12–24 hrs |

| Borane Equivalents | 1.0–1.2 |

- Application in catalysis:

- Use anhydrous conditions for moisture-sensitive reactions.

- Pre-activate Pd catalysts with boronate to enhance turnover .

Data Contradiction Analysis

Q. Why do some studies report lower yields in fluorophenyl boronate couplings compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect reduces boronate reactivity, slowing transmetalation. For example, This compound may require higher catalyst loadings (5 mol% Pd) or microwave-assisted heating (80–120°C) to match yields of non-fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.